molecular formula C17H19F2N3O2 B1402834 tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate CAS No. 1346447-11-7

tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate

Cat. No. B1402834
M. Wt: 335.35 g/mol
InChI Key: NCLCGLXSDYMZJL-UHFFFAOYSA-N
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Description

“tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate” is a chemical compound with the empirical formula C17H19F2N3O2 and a molecular weight of 335.35 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate” can be represented by the SMILES string CC(C)(C)OC(=O)N(Cc1ncccc1F)Cc2ncccc2F . The InChI representation is 1S/C17H19F2N3O2/c1-17(2,3)24-16(23)22(10-14-12(18)6-4-8-20-14)11-15-13(19)7-5-9-21-15/h4-9H,10-11H2,1-3H3 .


Physical And Chemical Properties Analysis

“tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate” is a solid substance . Its empirical formula is C17H19F2N3O2 and it has a molecular weight of 335.35 .

Scientific Research Applications

Synthesis and Drug Development Tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the synthesis of compounds like omisertinib (AZD9291), highlighting its significance in the pharmaceutical industry (Zhao et al., 2017).

Organic Photovoltaics and OLEDs The compound finds applications in the field of organic photovoltaics as well. Triarylamino derivatives of tert-butyl carbamates, such as tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, are explored for their potential in the production of organic photovoltaic materials (Chmovzh & Rakitin, 2021). Additionally, carbazole-dendronized thermally activated delayed fluorescent molecules with small singlet-triplet gaps, which are crucial for the performance of solution-processed organic light-emitting diodes (OLEDs), are synthesized using tert-butyl derivatives (Huang et al., 2018).

Catalysis and Chemical Reactions The compound is also relevant in catalysis. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups are utilized for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the compound's versatility in catalytic processes (Imamoto et al., 2012). Moreover, the tert-butyl carbamate derivatives have been synthesized and structurally characterized, emphasizing the importance of this compound in creating complex molecular architectures through hydrogen bonds (Das et al., 2016).

Safety And Hazards

This compound is classified as an irritant . It has a hazard statement of H302 and is classified as Acute Tox. 4 Oral . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl N,N-bis[(3-fluoropyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-17(2,3)24-16(23)22(10-14-12(18)6-4-8-20-14)11-15-13(19)7-5-9-21-15/h4-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLCGLXSDYMZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC=N1)F)CC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138461
Record name Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate

CAS RN

1346447-11-7
Record name Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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